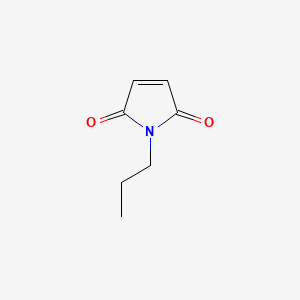

1-Propyl-1H-pyrrole-2,5-dione

Descripción general

Descripción

1-Propyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Mecanismo De Acción

Target of Action

1-Propyl-1H-pyrrole-2,5-dione, also known as N-Propylmaleimide, primarily targets mesenchymal stem cells (MSCs) and facilitates their differentiation into functional endothelial cells .

Mode of Action

The compound interacts with MSCs and induces the expression of CD31, a marker for endothelial cells . This interaction triggers the differentiation of MSCs into mesenchymal stem cell-derived functional endothelial cells (MDFECs) .

Biochemical Pathways

The biochemical pathways affected by N-Propylmaleimide are related to the differentiation of MSCs into endothelial cells . The downstream effects include the rapid endothelialization of injured blood vessels .

Result of Action

The result of N-Propylmaleimide’s action is the generation of MDFECs that facilitate rapid endothelialization after vascular injury . This leads to the inhibition of neointima formation, a process characterized by the uncontrolled proliferation of vascular smooth muscle cells .

Análisis Bioquímico

Biochemical Properties

1-Propyl-1H-pyrrole-2,5-dione has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported that this compound can induce the expression of CD31, a protein involved in cell adhesion and cell-cell interactions . The nature of these interactions is likely due to the unique structure of this compound, which allows it to bind to these biomolecules and influence their function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context . For example, it has been shown to facilitate the rapid endothelialization of injured blood vessels, suggesting that it influences cell function and cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps . It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This compound has been shown to have a stable structure at room temperature, but it may degrade at higher temperatures . Long-term effects on cellular function have been observed in in vitro or in vivo studies, suggesting that this compound may have lasting impacts on cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, it has been shown to inhibit the formation of neointima in denuded blood vessels in rats, suggesting a dose-dependent effect . High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound could have significant effects on its activity or function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with propylamine, followed by cyclization to form the pyrrole ring. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial production .

Análisis De Reacciones Químicas

Types of Reactions: 1-Propyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents, acylating agents.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

1-Propyl-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.

Comparación Con Compuestos Similares

1-Propyl-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

Maleimide: Another pyrrole-2,5-dione derivative with applications in bioconjugation and polymer chemistry.

N-Substituted Pyrroles: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.

Pyrrolopyrazines: These compounds have a fused pyrrole-pyrazine ring system and exhibit different reactivity and applications.

Uniqueness: this compound is unique due to its specific propyl substituent, which imparts distinct chemical properties and reactivity compared to other pyrrole derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Propiedades

IUPAC Name |

1-propylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-5-8-6(9)3-4-7(8)10/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABFKTHTXOELJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176143 | |

| Record name | 1-Propyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21746-40-7, 26714-88-5 | |

| Record name | N-Propylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21746-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021746407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propyl-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

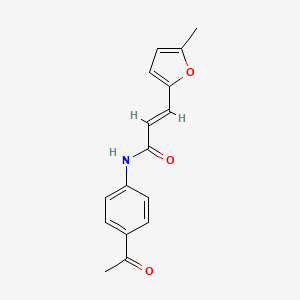

Q1: What is the significance of N-Propylmaleimide's role in Diels-Alder reactions?

A1: N-Propylmaleimide acts as a dienophile in Diels-Alder reactions. Its reactivity is influenced by the N-substituent. For instance, research indicates that the reaction rate with 2,5-dimethylfuran increases in the order of N-propylmaleimide < N-ethyl(N-propylcarbamato)maleimide < N-phenylmaleimide, highlighting the effect of maleimide substitution on the reaction rate. [] This reactivity makes it a valuable building block for synthesizing various complex molecules, including those used in self-healing nanocomposites. [, ]

Q2: How does the structure of N-Propylmaleimide contribute to its use in nanocomposites?

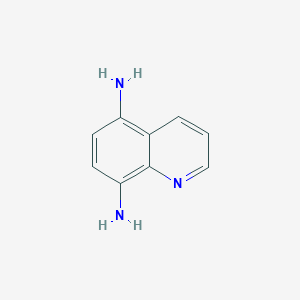

A2: The maleimide group in N-Propylmaleimide can participate in reversible Diels-Alder reactions, making it ideal for creating self-healing materials. [] Researchers have successfully functionalized silica nanoparticles with maleimide groups, including N-Propylmaleimide, to achieve this. [] The steric effects of different N-substituents on the maleimide ring also impact the reactivity in Diels-Alder reactions on the nanoparticle surface. []

Q3: What unique properties of N-Propylmaleimide were observed in studies involving mucins?

A3: Research has shown that N-Propylmaleimide's reaction with anthracene in a Diels-Alder reaction is significantly accelerated in the presence of bovine submaxillary mucin and porcine gastric mucin. [] This catalytic effect is noteworthy as it highlights the potential of mucins to promote organic reactions involving hydrophobic molecules in aqueous environments, opening up new avenues for drug delivery and material science applications. []

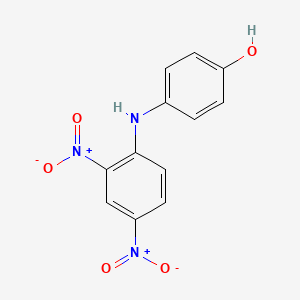

Q4: What insights have NMR studies provided about the structure and behavior of molecules containing N-Propylmaleimide?

A4: NMR studies on Diels-Alder adducts of phencyclone and 3,6-dibromophencyclone with N-Propylmaleimide reveal hindered rotation of the bridgehead phenyl groups. [, ] These studies, conducted in CDCl3 solution at ambient temperatures using both 1H and 13C NMR, provided evidence for slow exchange limit (SEL) spectra, indicating restricted motion within the adduct molecules. [, ] Furthermore, the magnetic anisotropic effects observed in the 1H NMR spectra helped confirm the endo stereochemistry of the Diels-Alder adducts. [, ]

Q5: How does N-Propylmaleimide influence the properties of polymers when used as a comonomer?

A5: N-Propylmaleimide has been explored as a comonomer in polymerization reactions. Studies show that incorporating N-Propylmaleimide into high internal phase emulsion (HIPE) polymerized foams, alongside styrene and crosslinkers, leads to an increase in the foam's glass transition temperature (Tg). [] The degree of Tg improvement depends on the concentration and specific N-substituent of the maleimide used. [] In another study, N-Propylmaleimide was copolymerized with vinyl acetate in specific solvents. This research demonstrated that the hydrogen-bonding interactions between the monomers and the solvent played a crucial role in controlling the copolymer's molecular weight and composition. []

Q6: What are the potential applications of chiral N-Propylmaleimide derivatives?

A6: Researchers have investigated the copolymerization of chiral N-[N'-(α-methylbenzyl)aminocarbonylmethyl]maleimide, a derivative of N-Propylmaleimide, with achiral N-substituted maleimides. [] By analyzing the specific rotations and molecular ellipticities of the resulting copolymers, they aimed to understand the asymmetric induction in the copolymer main chain. [] This research area holds promise for developing polymers with controlled chirality, which could have applications in chiral separations, asymmetric catalysis, and the design of advanced materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-((phenylthio)methyl)furan-2-carboxamide](/img/structure/B7728362.png)

![2,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7728377.png)

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine](/img/structure/B7728382.png)

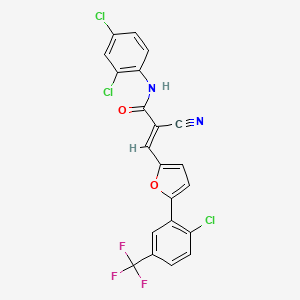

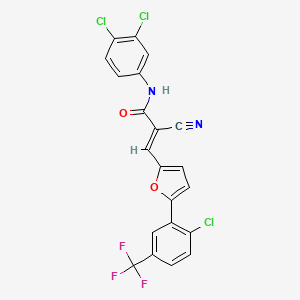

![(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(4-methylphenyl)prop-2-enamide](/img/structure/B7728391.png)

![(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B7728392.png)

![(2E)-N-(3-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide](/img/structure/B7728396.png)

![(2E)-N-(4-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide](/img/structure/B7728446.png)

![(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B7728467.png)